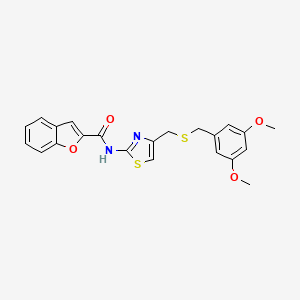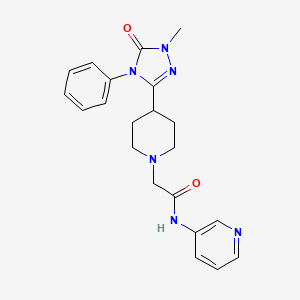
(4-benzylpiperidin-1-yl)(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-benzylpiperidin-1-yl)(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)methanone is a chemical compound with potential applications in scientific research. This compound is also known as FL-142, and it belongs to the class of piperidine derivatives. The synthesis and characterization of this compound have been reported in several scientific publications.
Aplicaciones Científicas De Investigación
Selective NR1/2B N-methyl-D-aspartate Receptor Antagonists
Research on derivatives of benzylpiperidine, such as "(4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone," has shown potent NR2B subunit-selective antagonism of the NMDA receptor. These compounds are explored for their potential in treating conditions like hyperalgesia, showcasing the importance of structural activity relationship (SAR) studies in enhancing drug ADME properties and therapeutic efficacy (Borza et al., 2007).
Antimicrobial Activity
The synthesis and biological evaluation of fluorinated pyrazole derivatives, including those structurally related to the compound of interest, have demonstrated promising antibacterial and antifungal activities. These findings highlight the potential of such compounds in developing new antimicrobial agents (Gadakh et al., 2010).
Anticancer Agents
A study on pyrazoline derivatives, potentially related to the compound , has been conducted to assess their anticancer properties. Specifically, compounds have been synthesized and tested for their cytotoxic effects against HepG-2 cells, identifying several with significant inhibitory activities. This research underscores the compound's relevance in developing new anticancer therapies (Xu et al., 2017).
Structural and Theoretical Analyses
Advanced structural and theoretical analyses, such as X-ray diffraction and density functional theory (DFT), have been applied to similar compounds. These studies not only confirm the molecular structures but also provide insights into the physicochemical properties and intermolecular interactions, essential for understanding the compounds' biological activities (Huang et al., 2021).
Propiedades
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(4-fluorophenyl)-4-propoxypyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O2/c1-2-16-31-23-18-29(22-10-8-21(26)9-11-22)27-24(23)25(30)28-14-12-20(13-15-28)17-19-6-4-3-5-7-19/h3-11,18,20H,2,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIOVSPWOIBIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)N2CCC(CC2)CC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

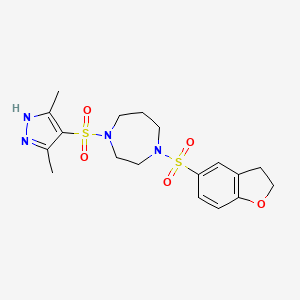
![3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2652919.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2652920.png)
![N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2652921.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2652922.png)
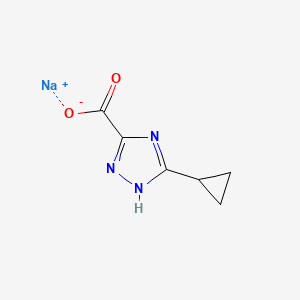
![3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2652924.png)
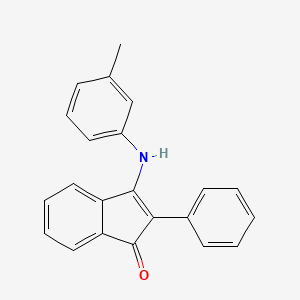
![9-(3-bromophenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2652929.png)


